molecular formula C8H5BrN2O2 B1291925 5-Bromo-1H-benzoimidazole-2-carboxylic acid CAS No. 40197-20-4

5-Bromo-1H-benzoimidazole-2-carboxylic acid

Cat. No. B1291925
CAS RN: 40197-20-4
M. Wt: 241.04 g/mol
InChI Key: ULTDLMITPWHISY-UHFFFAOYSA-N
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Description

5-Bromo-1H-benzoimidazole-2-carboxylic acid is a compound that is structurally related to benzimidazole derivatives, which are heterocyclic aromatic organic compounds. This compound is characterized by a benzimidazole ring system substituted with a bromine atom and a carboxylic acid functional group. The presence of these functional groups suggests potential for various chemical reactions and biological activities.

Synthesis Analysis

The synthesis of related benzimidazole derivatives can involve various strategies. For instance, the synthesis of 5-bromo-2-(iodomethyl)benzofuran, a structurally related compound, was achieved by the reduction of 5-bromobenzofuran-2-carboxylic acid followed by iodination of the resulting alcohol . Although not directly related to the synthesis of 5-Bromo-1H-benzoimidazole-2-carboxylic acid, this method indicates the potential for halogenation and functional group transformations in the synthesis of brominated benzimidazole compounds.

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been extensively studied using various spectroscopic techniques. For example, vibrational and electronic studies of 5-benzimidazole carboxylic acid were conducted using FTIR, FT-Raman, and NMR spectroscopies, complemented by DFT studies to determine the structural and electronic characteristics of the compound . These studies provide insights into the molecular structure and electronic interactions within the benzimidazole framework, which would be relevant for 5-Bromo-1H-benzoimidazole-2-carboxylic acid as well.

Chemical Reactions Analysis

Benzimidazole derivatives can participate in a range of chemical reactions. The presence of a carboxylic acid group in 5-Bromo-1H-benzoimidazole-2-carboxylic acid suggests the potential for reactions typical of carboxylic acids, such as esterification and amidation. Additionally, the bromine substituent could be involved in further substitution reactions, potentially leading to the formation of various functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives can be influenced by substituents on the benzimidazole ring. For instance, the introduction of a bromine atom can affect the compound's melting point, solubility, and reactivity. The carboxylic acid group contributes to the acidity and potential for hydrogen bonding, which can impact the compound's solubility and crystalline structure. The electronic structure of 5-benzimidazole carboxylic acid, a related compound, was analyzed using NMR spectroscopy and DFT calculations, revealing information about its electronic and steric influences . These properties are crucial for understanding the reactivity and potential applications of 5-Bromo-1H-benzoimidazole-2-carboxylic acid in various fields, including medicinal chemistry and materials science.

Scientific Research Applications

  • Anticancer Activity :

    • 5-Bromo-1H-benzoimidazole-2-carboxylic acid derivatives have been synthesized and found to exhibit significant anticancer activity against various cell lines like MCF-7 and HL-60. These compounds are tested for their DNA binding capabilities and show varying degrees of DNA cleavage activity, suggesting a potential role in cancer treatment or research (Sontakke et al., 2015).
  • Antihypertensive Activity :

    • Derivatives of 5-Bromo-1H-benzoimidazole-2-carboxylic acid have been synthesized and shown to possess potent antihypertensive effects. These compounds demonstrate significant activity in controlling blood pressure, suggesting their use in hypertension research or drug development (Sharma et al., 2010).
  • Antimicrobial and Anti-tubercular Activity :

    • A series of 5-Bromo-1H-benzoimidazole-2-carboxylic acid derivatives have demonstrated promising in vitro antimicrobial and anti-tubercular activities. These compounds have been effective against various strains of bacteria and fungi, indicating their potential in developing new antimicrobial agents (Shingalapur et al., 2009).
  • Structural and Luminescence Studies :

    • Studies on the structures and luminescence properties of Cd(II) complexes with benzimidazole carboxylic acids, including 5-Bromo-1H-benzoimidazole-2-carboxylic acid, have been conducted. These studies are important for understanding the properties of these complexes, which can be useful in material science and luminescence research (Wu et al., 2014).
  • Antimicrobial Synthesis :

    • Synthesis of antimicrobial compounds from 5-Bromo-1H-benzoimidazole-2-carboxylic acid has been described, highlighting its role as a precursor in the development of new antimicrobial agents (Sanjeeva et al., 2021).
  • Vibrational and Quantum Chemical Studies :

    • Detailed structural, vibrational, and quantum chemical studies of 5-benzimidazole carboxylic acid, a related compound, provide insights into its electronic structure and potential applications in various fields of chemistry (Arjunan et al., 2013).
  • Catalytic Hydroxylation of Aryl Bromides :

    • Research on the use of 5-Bromo-1H-benzoimidazole-2-carboxylic acid in promoting CuI-catalyzed hydroxylation of aryl bromides has shown promising results, indicating its potential application in synthetic chemistry (Jia et al., 2011).
  • Coordination Compounds and Luminescence :

    • The synthesis of lanthanide coordination polymers using 1H-benzimidazole-2-carboxylic acid, a related compound, has been studied. These compounds show characteristic luminescence, which can be significant in material science and photonic applications (Xia et al., 2013).
  • Angiotensin II Receptor Antagonistic Activities :

    • Benzimidazole derivatives, including those related to 5-Bromo-1H-benzoimidazole-2-carboxylic acid, have been synthesized and evaluated for their potential in inhibiting angiotensin II receptors, indicating possible applications in cardiovascular research (Kohara et al., 1996).
  • Synthesis of Metal–Organic Frameworks :

    • The synthesis of zeolite-like metal–organic frameworks using derivatives of 5-Bromo-1H-benzoimidazole-2-carboxylic acid has been explored, highlighting its role in the development of new materials with potential applications in gas storage and catalysis (Tang et al., 2017).

Safety And Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . As a precaution, it is advised to avoid breathing dust/fume/gas/mist/vapours/spray (P261) and to wear protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

6-bromo-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-4-1-2-5-6(3-4)11-7(10-5)8(12)13/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULTDLMITPWHISY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30631225
Record name 6-Bromo-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-benzoimidazole-2-carboxylic acid

CAS RN

40197-20-4
Record name 6-Bromo-1H-benzimidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30631225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-1H-benzimidazole-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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